molecular formula C30H34F3N5O13 B11823511 L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-

L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-

Cat. No.: B11823511
M. Wt: 729.6 g/mol
InChI Key: ZAZRRYGGGHBUOI-NUDCOPPTSA-N
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Description

The compound “L-” refers to Levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4). Levothyroxine is primarily used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. It is also used in the management of thyroid cancer and goiter. Levothyroxine is essential for regulating metabolism, growth, and development in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levothyroxine is synthesized through a multi-step chemical process. The synthesis typically involves the iodination of tyrosine derivatives. The key steps include:

Industrial Production Methods

Industrial production of Levothyroxine involves large-scale chemical synthesis using automated processes to ensure consistency and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Levothyroxine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Levothyroxine has a wide range of scientific research applications:

Mechanism of Action

Levothyroxine acts by mimicking the natural thyroid hormone thyroxine (T4). It is converted to triiodothyronine (T3) in the body, which then binds to thyroid hormone receptors in the nucleus of cells. This binding activates gene transcription and protein synthesis, leading to increased metabolism, growth, and development. The primary molecular targets are the thyroid hormone receptors, and the pathways involved include the regulation of metabolic processes and energy expenditure .

Comparison with Similar Compounds

Levothyroxine is often compared with other thyroid hormones and analogs:

Levothyroxine is unique due to its stability, long half-life, and consistent potency, making it the preferred choice for long-term thyroid hormone replacement therapy.

Properties

Molecular Formula

C30H34F3N5O13

Molecular Weight

729.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]-[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C30H34F3N5O13/c1-12(2)25(37-26(46)17(6-7-22(41)42)36-27(47)18(10-23(43)44)35-13(3)39)28(48)38(19(29(49)50)11-21(34)40)14-4-5-15-16(30(31,32)33)9-24(45)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H2,34,40)(H,35,39)(H,36,47)(H,37,46)(H,41,42)(H,43,44)(H,49,50)/t17-,18-,19-,25-/m0/s1

InChI Key

ZAZRRYGGGHBUOI-NUDCOPPTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

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